Methyl 2-iodo-5-(trifluoromethyl)benzoate
Description
Methyl 2-iodo-5-(trifluoromethyl)benzoate is a substituted benzoate ester characterized by an iodine atom at the ortho-position (C2) and a trifluoromethyl (-CF₃) group at the para-position (C5) on the aromatic ring. The compound’s structure combines halogen (iodine) and fluorinated substituents, which confer unique electronic, steric, and physicochemical properties.
The iodine substituent enhances electrophilic reactivity, making the compound a candidate for cross-coupling reactions (e.g., Suzuki-Miyaura), while the -CF₃ group contributes to metabolic stability and lipophilicity, traits valued in drug design .
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-iodo-5-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3IO2/c1-15-8(14)6-4-5(9(10,11)12)2-3-7(6)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKERJVZDLDFKMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Iodination of Methyl 5-(trifluoromethyl)benzoate
Method Description:
One of the most common synthetic routes involves the direct iodination of methyl 5-(trifluoromethyl)benzoate. This method uses iodine in the presence of an oxidizing agent under mild conditions, typically at room temperature. The reaction is carried out in solvents such as dichloromethane, which provides a suitable environment for electrophilic aromatic substitution.
- Reagents: Iodine (I2), oxidizing agent (e.g., potassium persulfate)
- Solvent: Dichloromethane or acetic acid derivatives
- Temperature: Room temperature to moderate heating (up to 50-90 °C)
- Time: Several hours with monitoring by TLC or HPLC
- Mild reaction conditions
- High regioselectivity for iodination at the 2-position relative to the trifluoromethyl group
- Good yields and purity
Industrial Adaptation:
Continuous flow reactors are employed to enhance control over reaction parameters, improving reproducibility and scalability. Automated purification methods such as chromatography ensure high purity of the final product.
Palladium-Catalyzed Cross-Coupling Reactions
Method Description:
An alternative route involves palladium-catalyzed cross-coupling, such as the Suzuki-Miyaura reaction. Here, a boronic acid derivative of 5-(trifluoromethyl)benzoate is coupled with an iodoarene under basic conditions.
- Catalyst: Palladium complexes (e.g., Pd(PPh3)4)
- Base: Potassium carbonate or similar
- Solvent: Polar aprotic solvents like DMF or toluene
- Temperature: Elevated temperatures (70-110 °C)
- Time: Several hours
- High yields and selectivity
- Versatility for introducing various substituents
- Widely used in industrial synthesis due to robustness
Synthesis via Iodination of 2-Methyl-5-(trifluoromethyl)benzoic Acid Derivatives
Though direct iodination of methyl 5-(trifluoromethyl)benzoate is common, related iodination methods for structurally similar compounds such as 5-iodo-2-methylbenzoic acid provide insights into iodination strategies that can be adapted.
- Starting material: o-Toluic acid or methyl 5-(trifluoromethyl)benzoate analogs
- Iodine source: Iodine (I2) combined with oxidants like ammonium cerium (IV) nitrate or potassium persulfate
- Solvent: Acetic acid, propionic acid, or sulfuric acid mixtures
- Temperature: 40-90 °C, with gradual heating and incubation periods
- Work-up: Addition of water to precipitate product, followed by filtration and recrystallization
- High yields reported (up to 94.5%) with high purity (HPLC >99%)
- Side products such as diiodo derivatives minimized by controlled reaction conditions
- TLC and HPLC used to monitor conversion and selectivity
- Crystallization used for purification and isolation of the product
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents & Catalysts | Solvent(s) | Temperature Range | Yield & Purity | Notes |
|---|---|---|---|---|---|---|
| Direct Iodination | Methyl 5-(trifluoromethyl)benzoate | Iodine, oxidizing agent (e.g., K2S2O8) | Dichloromethane, AcOH | RT to 90 °C | High yield, high purity | Suitable for lab and industrial scale |
| Palladium-Catalyzed Coupling | Boronic acid derivative + iodoarene | Pd catalyst, base (K2CO3) | DMF, toluene | 70-110 °C | High yield | Versatile for complex molecule synthesis |
| Iodination of o-Toluic Acid | o-Toluic acid or analog | Iodine, ammonium cerium nitrate, K2S2O8 | Acetic acid, propionic acid | 40-90 °C | Up to 94.5% yield, >99% purity | Crystallization purification |
Detailed Research Findings and Notes
- Selectivity: The trifluoromethyl group at the 5-position directs iodination to the 2-position due to electronic effects, facilitating regioselective substitution.
- Oxidizing Agents: Potassium persulfate and ammonium cerium (IV) nitrate are effective in generating electrophilic iodine species for aromatic substitution.
- Purification: Crystallization from acid/water mixtures is effective for isolating pure product; temperature control during crystallization (10-50 °C) enhances yield and purity.
- Recycling: In industrial processes, mother liquors are treated to recover unreacted starting materials and iodine, improving sustainability and cost-efficiency.
- Continuous Flow: Use of continuous flow reactors in industrial settings allows fine control of reaction time, temperature, and mixing, resulting in consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-iodo-5-(trifluoromethyl)benzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include substituted benzoates with various functional groups replacing the iodine atom.
Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.
Reduction Reactions: Products include alcohols or other reduced derivatives.
Scientific Research Applications
Scientific Research Applications
Methyl 2-iodo-5-(trifluoromethyl)benzoate has several notable applications across different fields:
Organic Synthesis
This compound serves as a building block for synthesizing complex organic molecules, pharmaceuticals, and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups into organic frameworks.
Medicinal Chemistry
In medicinal chemistry, it acts as an intermediate in the development of potential drug candidates. The unique properties of the trifluoromethyl group enhance the bioactivity and metabolic stability of synthesized compounds.
Biological Research
This compound is used in biochemical studies as a probe to investigate biological mechanisms. It has shown potential in developing bioactive compounds with specific pharmacological activities.
Material Science
The compound's fluorinated nature improves the thermal stability and mechanical properties of polymers when used as an additive or modifier, making it valuable in materials engineering.
Case Study 1: Anticancer Activity
Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown significant inhibition of cell proliferation in MCF-7 breast cancer cells, suggesting its potential as a lead compound for anticancer drug development.
Case Study 2: Antimicrobial Properties
Related benzoate derivatives have been tested for antimicrobial efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicate that these compounds may serve as promising candidates for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of methyl 2-iodo-5-(trifluoromethyl)benzoate depends on its specific application. In chemical reactions, the iodine atom and trifluoromethyl group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the specific reactions and conditions employed.
Comparison with Similar Compounds
Iodine vs. Other Halogens
- Iodine (as in the target compound): Provides steric bulk and polarizability, enhancing reactivity in aromatic substitution and cross-coupling reactions. Its electron-withdrawing nature deactivates the ring but directs electrophiles to specific positions .
- Chlorine (e.g., in CAS 1698027-36-9): Smaller and less polarizable, leading to faster reaction kinetics but reduced regioselectivity compared to iodine .
Trifluoromethyl (-CF₃) vs. Trifluoromethoxy (-O-CF₃)
- -CF₃ : Strong electron-withdrawing effect increases metabolic stability and lipophilicity, critical for blood-brain barrier penetration in drug candidates.
- -O-CF₃ (e.g., methyl 5-iodo-2-(trifluoromethoxy)benzoate): The oxygen linker reduces steric hindrance but may decrease hydrolytic stability compared to direct -CF₃ attachment .
Amino Group Influence
- Compounds like methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate exhibit enhanced solubility in polar solvents due to hydrogen bonding (-NH₂). This contrasts with the target compound, which lacks amino groups and may prioritize lipid solubility .
Application-Specific Comparisons
- Pharmaceuticals: Amino-substituted analogs (e.g., CAS 872624-52-7) are prioritized for kinase inhibitor synthesis, whereas the target compound’s iodine and -CF₃ groups suggest utility in radiopharmaceuticals or PET tracer development .
- Agrochemicals : Triflusulfuron-methyl derivatives () highlight benzoate esters’ role in herbicidal activity, though the target compound’s lack of a sulfonylurea moiety may limit direct pesticidal use .
Biological Activity
Methyl 2-iodo-5-(trifluoromethyl)benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential applications in drug development.
Chemical Structure and Properties
This compound (C9H6F3IO2) is characterized by the presence of a trifluoromethyl group and an iodine atom, which contribute to its reactivity and biological properties. The compound can be synthesized from various precursors, and its structure is pivotal for understanding its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial cells. The presence of the iodine atom may facilitate nucleophilic attack on biomolecules, while the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability.
Proposed Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for microbial growth, as suggested by structure-activity relationship (SAR) studies.
- Disruption of Cell Membrane Integrity : Its hydrophobic properties could disrupt bacterial membranes, leading to cell lysis.
- Targeting Specific Pathways : Research indicates that it may interfere with metabolic pathways in pathogens like Mycobacterium tuberculosis (Mtb), particularly through glycerol metabolism pathways .
Antimicrobial Efficacy
This compound has been evaluated for its antimicrobial properties against various pathogens:
- Mycobacterium tuberculosis : In vitro studies have shown that this compound exhibits activity against drug-susceptible strains of Mtb. The minimum inhibitory concentration (MIC) was determined under specific culture conditions, revealing a dependency on glycerol as a carbon source for effective inhibition .
- Gram-positive and Gram-negative Bacteria : Preliminary data suggest that the compound possesses broad-spectrum antimicrobial activity, although specific studies are needed to quantify this effect against various bacterial strains .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : A study assessed the compound's efficacy against Mtb strains cultured in glycerol-supplemented media. The results indicated that while the compound showed promising activity in vitro, its effectiveness diminished in vivo due to metabolic differences in host environments .
- Structure-Activity Relationship (SAR) : Research has focused on modifying the structure of related compounds to enhance their biological activity. Variations at different positions on the benzoate ring have led to insights into which modifications yield increased potency against Mtb .
- Toxicity Assessments : Cytotoxicity tests on mammalian cell lines (e.g., Chinese Hamster Ovary cells) have been conducted to evaluate the safety profile of this compound. These assessments are crucial for determining therapeutic windows and guiding further development .
Data Summary
| Compound Name | Molecular Formula | MIC (Mtb) | Toxicity (CHO Cells) | Notes |
|---|---|---|---|---|
| This compound | C9H6F3IO2 | Varies by strain and medium | Low to moderate | Active against Mtb; SAR studies ongoing |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 2-iodo-5-(trifluoromethyl)benzoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via iodination of a trifluoromethyl-substituted benzoic acid derivative. For example, methyl benzoate precursors with trifluoromethyl groups (e.g., methyl 3-iodo-5-(trifluoromethyl)benzoate) are synthesized using halogenation reagents like iodine monochloride (ICl) in the presence of a Lewis acid catalyst (e.g., FeCl₃) . Yields depend on temperature control (optimized at 0–5°C to minimize side reactions) and stoichiometric ratios of iodine to substrate (typically 1.2:1). Impurities such as di-iodinated byproducts can arise if excess iodine is used .
Q. How is the purity of this compound validated in academic research?
- Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy. The trifluoromethyl group produces a distinct ¹⁹F NMR signal at δ −60 to −65 ppm, while the iodo substituent is confirmed by characteristic UV absorption at 260–280 nm. Cross-validation with mass spectrometry (e.g., ESI-MS) ensures molecular ion peaks align with the theoretical mass (C₉H₆F₃IO₂, ~354 g/mol) .
Q. What are the key safety considerations when handling this compound?
- Methodological Answer : Due to the iodine substituent’s light sensitivity, reactions must be conducted under inert atmospheres (N₂/Ar). Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Waste containing iodinated byproducts must be neutralized with sodium thiosulfate before disposal to avoid environmental release of iodine .
Advanced Research Questions
Q. How can regioselectivity challenges during iodination of trifluoromethyl-substituted benzoates be addressed?
- Methodological Answer : Regioselective iodination at the 2-position is achieved using directing groups or steric blocking. For example, introducing a methoxy group at the 4-position directs iodination to the ortho position (2-position) via electronic effects. Computational modeling (DFT studies) predicts electron density distribution to guide reagent selection .
Q. What analytical techniques resolve contradictions in reported melting points for this compound?
- Methodological Answer : Discrepancies in melting points (e.g., 123–124°C vs. 248°C in similar trifluoromethyl benzoates) may arise from polymorphism or residual solvents. Differential Scanning Calorimetry (DSC) and X-ray crystallography are used to confirm crystalline phases. For instance, DSC thermograms showing multiple endotherms indicate polymorphic transitions .
Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing trifluoromethyl group stabilizes transition states in Suzuki-Miyaura couplings, enabling reactions with aryl boronic acids under mild conditions (Pd(PPh₃)₄, K₂CO₃, 60°C). However, steric hindrance from the trifluoromethyl group can reduce yields in Buchwald-Hartwig aminations, requiring bulky ligands (e.g., XPhos) .
Q. What strategies mitigate decomposition during long-term storage?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
